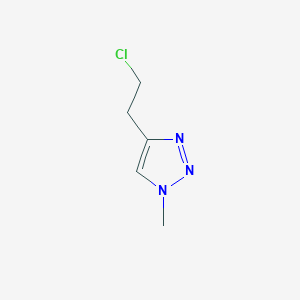

4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Triazole Derivatives : A study by Ahmed et al. (2020) focused on the synthesis and characterization of triazole derivatives, including analysis of π-hole tetrel bonding interactions using various techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Fluorescent Behavior of Triazole Regioisomers : Kamalraj et al. (2008) explored the synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, highlighting their fluorescent properties. This study contributes to the understanding of the electronic effects on triazole reactivity and their potential applications in fluorescence-based fields (Kamalraj et al., 2008).

Energetic Salts from Triazolyl-Functionalized Compounds : Research by Wang et al. (2007) detailed the synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts, examining their thermal stability and density, which could have applications in material science and engineering (Wang et al., 2007).

Supramolecular Interactions of 1,2,3-Triazoles : Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, highlighting their applications in coordination chemistry and their potential in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Corrosion Inhibition Properties : Bentiss et al. (2007) investigated the use of 4H-triazole derivatives as corrosion inhibitors for mild steel in acidic solutions, suggesting potential applications in material preservation and industrial processes (Bentiss et al., 2007).

Antimicrobial Activity : Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing quinoline moiety and evaluated their antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Sumangala et al., 2010).

Mecanismo De Acción

Target of Action

Compounds similar to “4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole”, such as Chlorambucil, are often used as chemotherapy agents. They target DNA in cancer cells, preventing these cells from dividing and growing .

Mode of Action

These compounds work by attaching alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Biochemical Pathways

The primary pathway affected is DNA synthesis. By alkylating the DNA, these compounds prevent the cancer cells from replicating their DNA and dividing .

Pharmacokinetics

Similar compounds are often metabolized in the liver, and their metabolites can be detected in plasma .

Result of Action

The result of the action of these compounds is the inhibition of cancer cell growth. By preventing DNA replication, the compounds stop the cancer cells from dividing and growing .

Action Environment

The efficacy and stability of these compounds can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and the specific characteristics of the tumor environment can all impact the action of the compound .

Direcciones Futuras

The future directions for a compound like “4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole” would depend on its potential applications. For instance, if it shows promise as a chemotherapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Propiedades

IUPAC Name |

4-(2-chloroethyl)-1-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYKPBKXFLWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2492166.png)

![2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide](/img/structure/B2492179.png)

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)

![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

![1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2492188.png)